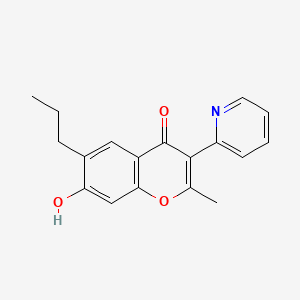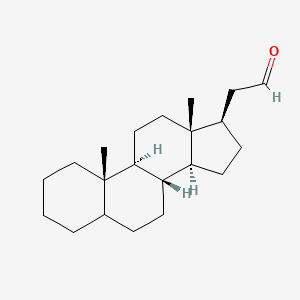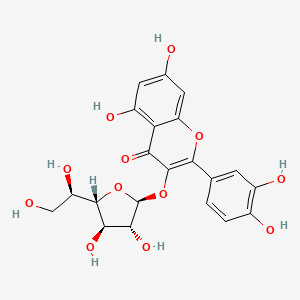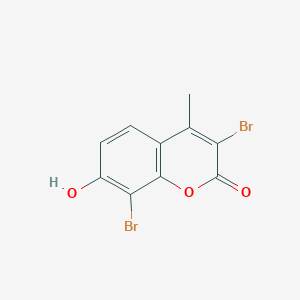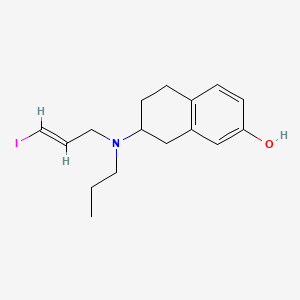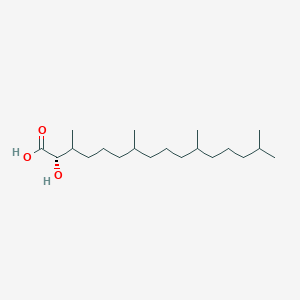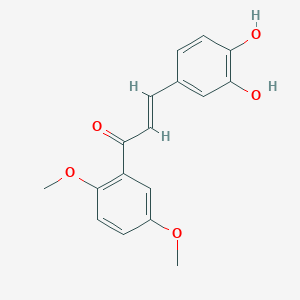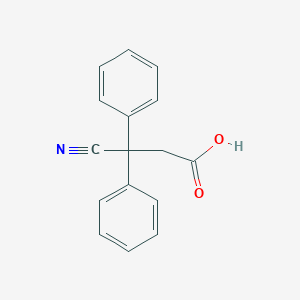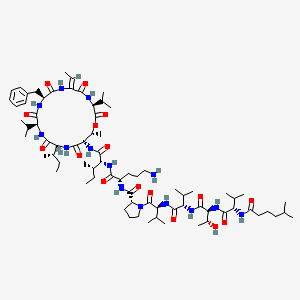
3,4-Dimethoxycinnamyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxycinnamyl acetate is an acetate ester that is cinnamyl acetate substituted by methoxy groups at positions 3' and 4' respectively. It is an acetate ester and a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Metabolism by Fungi
3,4-Dimethoxycinnamyl acetate shows intriguing interactions with fungi. A study by Kamaya and Higuchi (1984) demonstrated that the white-rot fungus Coriolus versicolor actively metabolizes 3,4-dimethoxycinnamyl alcohol, a related compound, in specific culture conditions. This process leads to various metabolites, highlighting the compound's potential role in studying fungal metabolism and possibly lignin degradation.
Antiallergic Properties
3,4-Dimethoxycinnamyl acetate has been linked to antiallergic effects. For instance, Koda et al. (1976) found that N-(3,4-dimethoxycinnamoyl) anthranilic acid, a related derivative, inhibits hypersensitivity reactions and is considered effective for treating certain allergic diseases like asthma (Koda et al., 1976).
Immunological Effects
The compound exhibits notable immunological properties. A study by Hertenstein et al. (2011) demonstrated that 3,4-dimethoxycinnamonyl-anthranilic acid (tranilast) suppresses the activation and proliferation of human CD4+ T cells, indicating its potential use in treating autoimmune diseases.
Antioxidant and Anti-inflammatory Activities
There is evidence of antioxidant and anti-inflammatory activities associated with derivatives of 3,4-dimethoxycinnamyl acetate. Ballesteros et al. (1995) reported that certain chalcones and flavones derived from 3,4-dimethoxycinnamic acid exhibit these properties, suggesting a potential role in inflammation-related research (Ballesteros et al., 1995).
Antiplatelet Actions
The compound's derivatives have been found to have antiplatelet effects. Iwasa et al. (1986) explored how N-(3',4'-dimethoxycinnamoyl)anthranilic acid affects platelet functions, highlighting its potential as an antiplatelet agent in addition to its antiallergic properties (Iwasa et al., 1986).
Repellency to Pests
Interestingly, 3,4-dimethoxycinnamyl acetate and related compounds have shown utility as repellents. Jakubas et al. (1992) investigated the repellency of coniferyl and cinnamyl derivatives, including 3,4-dimethoxycinnamyl acetate, against pests like birds, indicating a potential application in pest control (Jakubas et al., 1992).
Propiedades
Nombre del producto |
3,4-Dimethoxycinnamyl acetate |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)17-8-4-5-11-6-7-12(15-2)13(9-11)16-3/h4-7,9H,8H2,1-3H3/b5-4+ |
Clave InChI |
MVLZLHBOBVWBQS-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(=O)OCC=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



